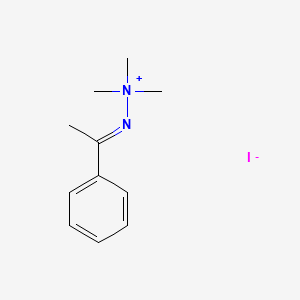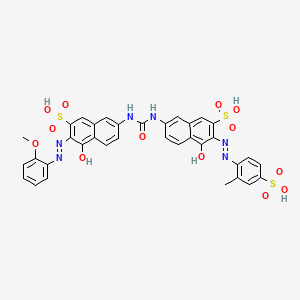![molecular formula C22H28N2O2 B14692867 4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate CAS No. 33256-79-0](/img/structure/B14692867.png)
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and as a stabilizer in polymer industries.
Mécanisme D'action
The compound exerts its effects primarily through the diazenyl group. This group can undergo reversible trans-cis isomerization upon exposure to light, making it useful in photoresponsive materials. The molecular targets include various enzymes and receptors that interact with the aromatic rings and the diazenyl group, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Propylphenyl)diazenyl]phenol
- 4-[(E)-(4-Propylphenyl)diazenyl]benzoate
- 4-[(E)-(4-Propylphenyl)diazenyl]phthalonitrile
Uniqueness
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate stands out due to its longer alkyl chain, which imparts unique solubility and stability properties. This makes it particularly useful in applications requiring long-term stability and specific solubility characteristics .
Propriétés
Numéro CAS |
33256-79-0 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[4-[(4-propylphenyl)diazenyl]phenyl] heptanoate |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-6-7-9-22(25)26-21-16-14-20(15-17-21)24-23-19-12-10-18(8-4-2)11-13-19/h10-17H,3-9H2,1-2H3 |
Clé InChI |
XRQJAMPBSRSHMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
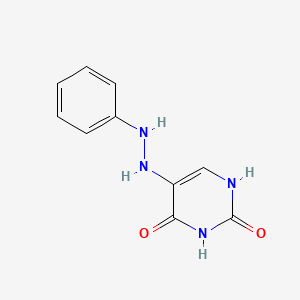
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
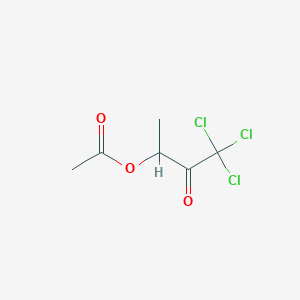
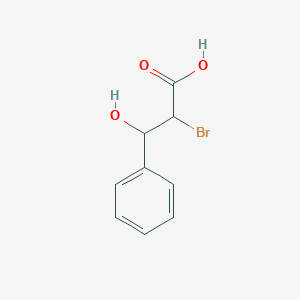

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
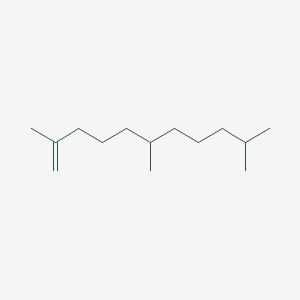
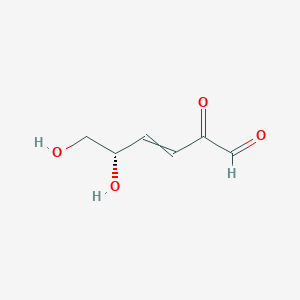

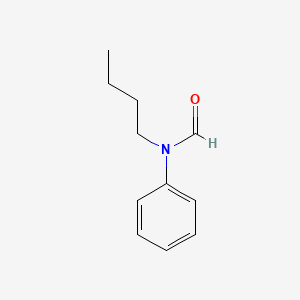
![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
